An In-Depth Technical Guide to 4-(1H-1,2,3-triazol-1-yl)aniline (CAS No. 16279-88-2)
An In-Depth Technical Guide to 4-(1H-1,2,3-triazol-1-yl)aniline (CAS No. 16279-88-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 1,2,3-triazole moiety has emerged as a cornerstone in modern medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and dipole interactions, which make it an excellent pharmacophore.[1] Within this class of compounds, 4-(1H-1,2,3-triazol-1-yl)aniline stands out as a pivotal building block, a versatile intermediate for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and applications, with the aim of empowering researchers in their quest for novel therapeutics and advanced materials.
Physicochemical and Structural Characteristics
4-(1H-1,2,3-triazol-1-yl)aniline is an organic compound featuring a 1,2,3-triazole ring linked to an aniline moiety at the para position.[2] This unique combination of a highly polar triazole ring and a reactive aniline group underpins its utility in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 16279-88-2 | [2][3] |
| Molecular Formula | C₈H₈N₄ | [2] |
| Molecular Weight | 160.18 g/mol | [2] |
| IUPAC Name | 4-(1H-1,2,3-triazol-1-yl)aniline | [2] |
| Appearance | Solid, crystalline powder | [4] |
| Melting Point | 153-159 °C | [4] |
| Boiling Point | 102 °C at 1 Torr | [5] |
| Solubility | More soluble in water, methanol | [4] |
| XLogP3 | 0.7 | [2] |
Spectroscopic data for 4-(1H-1,2,3-triazol-1-yl)aniline is crucial for its identification and characterization. While a comprehensive set of spectra is best obtained from experimental analysis, typical spectral features can be inferred from the analysis of similar structures.
Synthesis of 4-(1H-1,2,3-triazol-1-yl)aniline: A Focus on "Click Chemistry"
The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields and regioselectivity under mild conditions.[6][7][8] This method is particularly well-suited for the preparation of 4-(1H-1,2,3-triazol-1-yl)aniline.
Retrosynthetic Analysis and Key Reaction
The synthesis originates from the reaction between an azide and a terminal alkyne. For 4-(1H-1,2,3-triazol-1-yl)aniline, the logical precursors are p-azidoaniline and acetylene, or a protected version thereof. A common and effective strategy involves the use of 4-azidoaniline and a suitable alkyne.
Caption: General workflow for the CuAAC synthesis of 4-(1H-1,2,3-triazol-1-yl)aniline.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of 4-(1H-1,2,3-triazol-1-yl)aniline via a CuAAC reaction.
Materials:
-
4-Azidoaniline
-
Acetylene source (e.g., calcium carbide or a protected acetylene)
-
Copper(I) iodide (CuI)
-
Sodium ascorbate
-
tert-Butanol (tBuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-azidoaniline (1 equivalent) in a 1:1 mixture of tBuOH and water.
-
To this solution, add sodium ascorbate (0.4 equivalents) and copper(I) iodide (0.2 equivalents).
-
Introduce the acetylene source to the reaction mixture. If using calcium carbide, it can be added portion-wise.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 4-(1H-1,2,3-triazol-1-yl)aniline.
Applications in Drug Discovery and Materials Science
The true value of 4-(1H-1,2,3-triazol-1-yl)aniline lies in its role as a versatile synthon for the creation of more complex molecules with diverse biological activities and material properties.
A Scaffold for Bioactive Molecules
The primary amino group of the aniline moiety serves as a convenient handle for further functionalization, allowing for the introduction of various pharmacophores through amide bond formation, alkylation, or other coupling reactions.[2] This has led to the development of a wide range of derivatives with potential therapeutic applications.
-
Anticancer Agents: Triazole derivatives have shown promise as cytotoxic agents against various cancer cell lines.[2] The 4-(1H-1,2,3-triazol-1-yl)aniline scaffold has been incorporated into novel compounds designed to target specific pathways involved in cancer progression.
-
Antifungal and Antibacterial Agents: The triazole ring is a well-established pharmacophore in antifungal drugs, primarily through the inhibition of ergosterol biosynthesis.[2] Derivatives of 4-(1H-1,2,3-triazol-1-yl)aniline have been explored for their potential as novel antimicrobial agents.
-
Anticonvulsant Activity: Research has shown that certain N-substituted derivatives of 4-(1H-1,2,4-triazol-1-yl)aniline exhibit significant anticonvulsant activity, potentially through interaction with GABA-A receptors.[9][10] This highlights the potential for developing central nervous system-active drugs from this scaffold.
-
Enzyme Inhibition: The triazole moiety can act as a bioisostere for other functional groups and participate in key interactions with biological targets. For example, derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase-II.[2]
Caption: Derivatization strategies and resulting therapeutic applications of 4-(1H-1,2,3-triazol-1-yl)aniline.
Building Block for Advanced Materials
Beyond pharmaceuticals, the unique electronic and structural properties of the triazole ring make it an attractive component in materials science.[2] The aniline group in 4-(1H-1,2,3-triazol-1-yl)aniline allows for its incorporation into polymers and other macromolecular structures. Potential applications include the development of:
-
Sensors: The triazole moiety can coordinate with metal ions, making its derivatives suitable for use in chemical sensors.[2]
-
Polymers: The bifunctional nature of 4-(1H-1,2,3-triazol-1-yl)aniline makes it a candidate for the synthesis of novel polymers with tailored properties.
-
Organic Electronics: The electronic characteristics of the triazole ring are being explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-(1H-1,2,3-triazol-1-yl)aniline.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[11]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[11][12]
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of soap and water.[11]
-
In case of eye contact: Rinse with plenty of water for at least 15 minutes and consult a physician.[11]
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen.[11]
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Conclusion
4-(1H-1,2,3-triazol-1-yl)aniline is more than just a chemical compound; it is a key that unlocks a vast and exciting area of chemical space for drug discovery and materials science. Its straightforward synthesis, coupled with the versatile reactivity of its aniline group, makes it an invaluable tool for researchers. As our understanding of the biological roles of triazole-containing molecules continues to grow, the importance of this fundamental building block is set to increase, paving the way for the development of next-generation therapeutics and innovative materials.
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